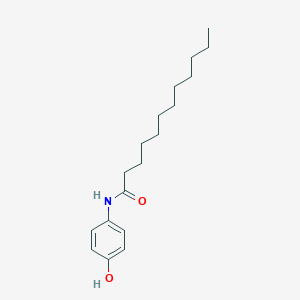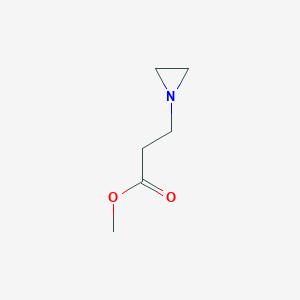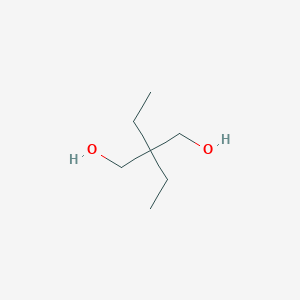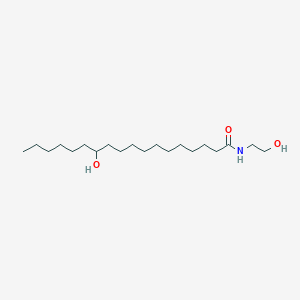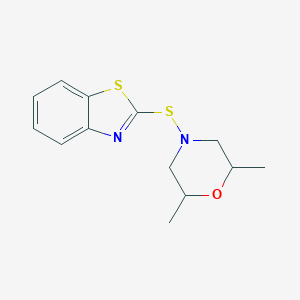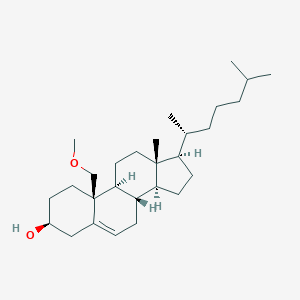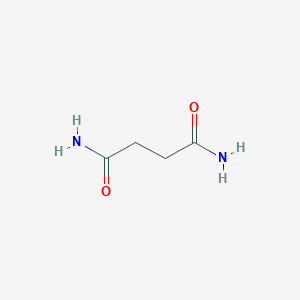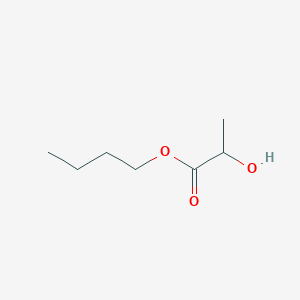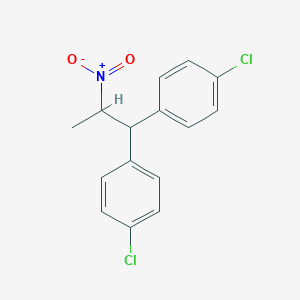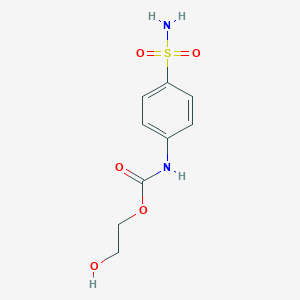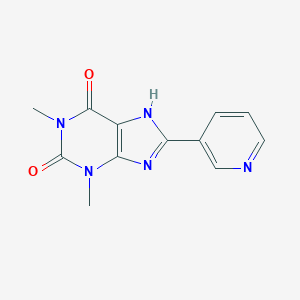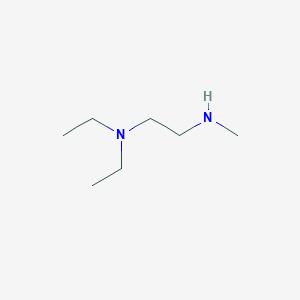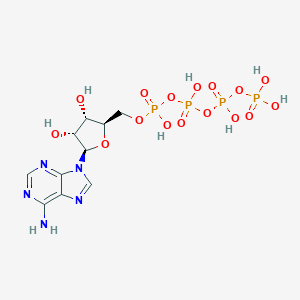
Adenosine tetraphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine tetraphosphate, also known as Ap4A, is a naturally occurring molecule that plays a crucial role in various biological processes. It is a nucleotide composed of four adenosine monophosphate (AMP) molecules linked together by phosphodiester bonds. Ap4A has been found in various organisms, including bacteria, fungi, plants, and animals.
Scientific Research Applications
Regulation of Intraocular Pressure
Adenosine tetraphosphate (Ap4) plays a significant role in regulating intraocular pressure, as evidenced by studies on normotensive rabbit eyes. When applied topically, Ap4 demonstrated a dose-dependent reduction in intraocular pressure, mediated via a P2X receptor. The potential therapeutic application for managing glaucoma is notable, considering the prolonged effect of Ap4 in reducing intraocular pressure Pintor, Peláez, & Peral, 2004.
Effects on Coronary Circulation
In the field of cardiovascular research, diadenosine tetraphosphate (Ap4A) has demonstrated vasodilatory properties, especially in small coronary resistance vessels. The role of ATP-sensitive potassium channels in mediating the coronary effects of Ap4A and adenosine is significant. The study suggests potential applications in managing coronary circulation, highlighting the involvement of specific biochemical pathways Nakae et al., 1996.
Metabolic Pathways in Plants
The metabolism of minor mononucleotides like adenosine-5'-tetraphosphate (p4A) in plants has been a subject of research, indicating the presence and biological roles of these compounds in various organisms, including plants. The existence of specific and nonspecific degradative enzymes for these minor mono- and dinucleotides suggests their involvement in crucial biological functions Guranowski, 2004.
Vascular Reactivity and Hypertension
Research into the role of uridine adenosine tetraphosphate (Up(4)A) as an endothelium-derived contracting factor has shown region-specific alterations in vasoconstrictor responses in hypertensive rats. The study highlights the heterogeneous effects of Up(4)A-induced contraction in various vascular beds, contributing to the understanding of vascular reactivity in arterial hypertension Matsumoto, Tostes, & Webb, 2012.
properties
CAS RN |
1062-98-2 |
|---|---|
Product Name |
Adenosine tetraphosphate |
Molecular Formula |
C10H17N5O16P4 |
Molecular Weight |
587.16 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
WWMWAMFHUSTZTA-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Other CAS RN |
58337-43-2 |
physical_description |
Solid |
synonyms |
adenosine 5'-tetraphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



